N-(1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(1,3-Thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core linked to a piperidine-4-carboxamide scaffold and a 1,3-thiazol-2-yl substituent. The triazolopyridazine moiety is a fused bicyclic system known for its diverse pharmacological applications, including kinase inhibition and enzyme modulation . The thiazole ring contributes to enhanced metabolic stability and binding affinity, as sulfur-containing heterocycles often improve pharmacokinetic profiles .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c22-13(17-14-15-5-8-23-14)10-3-6-20(7-4-10)12-2-1-11-18-16-9-21(11)19-12/h1-2,5,8-10H,3-4,6-7H2,(H,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCLWFRPTUZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a triazolo-pyridazine structure. Its molecular formula is C₁₃H₁₄N₄OS, with a molecular weight of approximately 278.35 g/mol.
Structural Formula
Antitumor Activity
Recent studies indicate that derivatives of thiazole and triazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the efficacy of related compounds against HepG2 (liver cancer) and A549 (lung cancer) cell lines. The results demonstrated IC50 values of 4.37 μM for HepG2 and 8.03 μM for A549 cells when treated with structurally similar thiazole derivatives . This suggests that the target compound may exhibit comparable or enhanced activity.
The biological activity of this compound can be attributed to its ability to inhibit key kinases involved in tumorigenesis. Specifically, the compound may act as an inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a critical role in cancer progression and fibrosis .
Antibacterial Activity
In addition to anticancer properties, triazole derivatives have been reported to possess antibacterial activities. A related study found that certain triazole compounds exhibited moderate to good antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics like ampicillin .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s uniqueness lies in its substitution pattern:
- Triazolopyridazine core : Common among analogs but with variable substituents at the 3- and 6-positions.
- Piperidine-4-carboxamide linker : Replaces alternative groups like pyrrolidine or azepane in related compounds .
- Thiazol-2-yl group : Distinct from phenyl, pyrimidinyl, or trifluoromethyl groups seen in analogs (Table 1).
Table 1: Substituent Comparison of Triazolopyridazine Derivatives
Key Observations :
- Thiazole vs. Aromatic Groups : The thiazol-2-yl group in the target compound may confer better solubility compared to lipophilic substituents like 4-phenylbutan-2-yl .
- Triazolopyridazine Modifications : Substituents at the 3-position (e.g., isopropyl, methylphenyl) influence steric bulk and electronic properties, affecting target binding .
Melting Points and Stability
- E-4b (triazolopyridazine with benzoylamino-propenoic acid): Melting point 253–255°C, indicating high crystallinity .
- E-4d (chloropyridazin-6-yl analog): Melting point 187–189°C, suggesting reduced stability compared to E-4b .
- Synthetic Routes : The target compound’s synthesis may parallel methods for analogs, such as visible light/silane-mediated radical coupling (used for a trifluoromethyl-triazolopyridazine derivative) .
Pharmacokinetic and Therapeutic Implications
- Target Selectivity : The piperidine-4-carboxamide linker may enhance blood-brain barrier penetration compared to pyrrolidine-based analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
